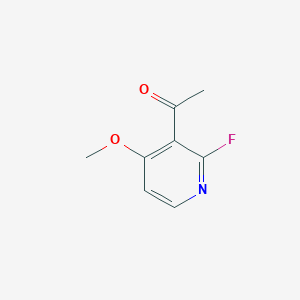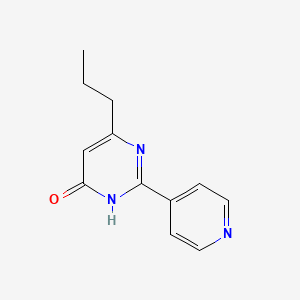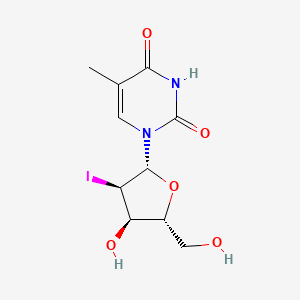
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a hydroxymethyl group, and an iodine atom, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.
Introduction of the iodine atom: This step often involves halogenation reactions using reagents such as iodine or iodine monochloride.
Attachment of the pyrimidine ring: This can be accomplished through condensation reactions with appropriate pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, deiodinated compounds, and substituted analogs with various functional groups.
Scientific Research Applications
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the iodine atom and the hydroxyl groups plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide
Uniqueness
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione stands out due to the presence of the iodine atom, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical processes.
Properties
Molecular Formula |
C10H13IN2O5 |
|---|---|
Molecular Weight |
368.12 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
PTWBTVJPKOHDJU-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)I |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


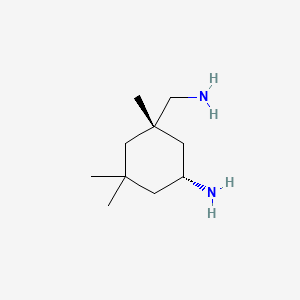
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12928915.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
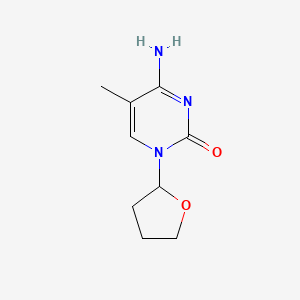
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)
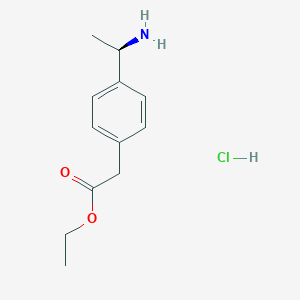

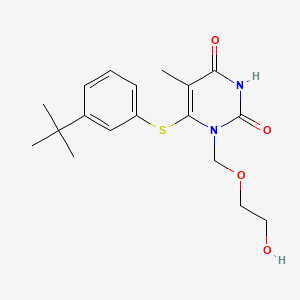
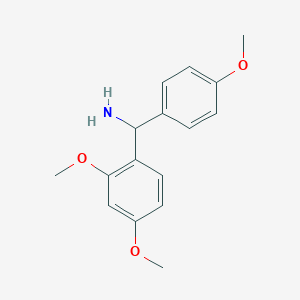
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12928957.png)
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid](/img/structure/B12928968.png)
